molecular formula C9H11F2NO2 B13602537 2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol

2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13602537
M. Wt: 203.19 g/mol
InChI Key: KHHCUTYHYGMTSV-UHFFFAOYSA-N
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Description

2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H11F2NO2 and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, along with an ethan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 4,5-difluoro-2-methoxybenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The methoxy group can participate in various chemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various research applications .

Properties

Molecular Formula

C9H11F2NO2

Molecular Weight

203.19 g/mol

IUPAC Name

2-amino-2-(4,5-difluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11F2NO2/c1-14-9-3-7(11)6(10)2-5(9)8(12)4-13/h2-3,8,13H,4,12H2,1H3

InChI Key

KHHCUTYHYGMTSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(CO)N)F)F

Origin of Product

United States

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